![molecular formula C20H23ClN4O B2617624 4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 896831-40-6](/img/structure/B2617624.png)

4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

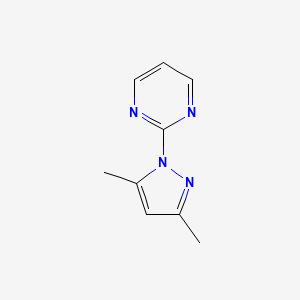

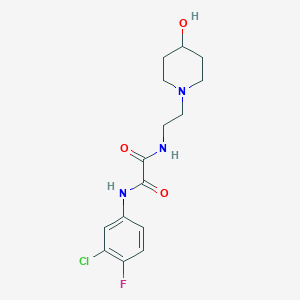

This compound is a complex organic molecule with a molecular formula of C29H29N5O3 . It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyrimidine core attached to a morpholine ring . The pyrazolo[1,5-a]pyrimidine core is a fused nitrogen-containing heterocyclic ring system .Applications De Recherche Scientifique

Anticancer and Antiproliferative Agents

- Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potent antiproliferative and proapoptotic properties against specific cancer cell lines, such as A431 and 8701-BC, by inhibiting the phosphorylation of Src. These compounds have shown to be effective in blocking cancer cell growth and inducing apoptosis through the inhibition of the anti-apoptotic gene BCL2 (Carraro et al., 2006).

Synthesis and Biological Studies

- Molybdenum(VI) dichloride dioxide (MoO2Cl2) has been used to facilitate the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, demonstrating the compound's versatility in creating bioactive molecules. Some of these molecules have exhibited remarkable cytotoxic activity against various cancer cell lines, showcasing the potential for developing new anticancer agents (Guggilapu et al., 2016).

Antimicrobial Activity

- Novel derivatives containing pyrazole, pyrimidine, and morpholine analogues have been synthesized and evaluated for their antimicrobial activity. The presence of electron-withdrawing groups in these compounds was found to significantly enhance their antimicrobial efficacy (Desai et al., 2016).

Anti-inflammatory and Analgesic Agents

- Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been developed and assessed for their anti-inflammatory activity. Some compounds in this series exhibited significant anti-inflammatory effects, comparable to that of indomethacin, with minimal ulcerogenic effects. This indicates their potential as safer anti-inflammatory drugs (El-Tombary, 2013).

Propriétés

IUPAC Name |

4-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O/c1-20(2,3)17-12-18(24-8-10-26-11-9-24)25-19(23-17)16(13-22-25)14-4-6-15(21)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLVZTAEQXMBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2617542.png)

![4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2617545.png)

![2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)

![Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B2617548.png)

![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)

![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2617556.png)

![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2617560.png)

![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2617561.png)